molecular formula C9H11ClO2S B3386877 1-Phenylpropane-2-sulfonyl chloride CAS No. 76653-18-4

1-Phenylpropane-2-sulfonyl chloride

Cat. No.: B3386877
CAS No.: 76653-18-4
M. Wt: 218.7 g/mol
InChI Key: MVNNQZOLPSWUGV-UHFFFAOYSA-N
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Description

1-Phenylpropane-2-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO2S. It is a sulfonyl chloride derivative, characterized by the presence of a sulfonyl chloride group attached to a phenylpropane backbone. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylpropane-2-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-phenylpropane-2-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H12O3S+SOCl2C9H11ClO2S+SO2+HClC_9H_{12}O_3S + SOCl_2 \rightarrow C_9H_{11}ClO_2S + SO_2 + HCl C9​H12​O3​S+SOCl2​→C9​H11​ClO2​S+SO2​+HCl

This method is advantageous due to the high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosulfonic acid (HSO3Cl) as a sulfonating agent. The reaction is typically carried out in a controlled environment to ensure safety and efficiency. The process can be summarized as:

C9H12+HSO3ClC9H11ClO2S+H2OC_9H_{12} + HSO_3Cl \rightarrow C_9H_{11}ClO_2S + H_2O C9​H12​+HSO3​Cl→C9​H11​ClO2​S+H2​O

Chemical Reactions Analysis

Types of Reactions: 1-Phenylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to 1-phenylpropane-2-sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia (NH3), primary amines (RNH2), and secondary amines (R2NH) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products Formed:

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.

    Reduction: Formation of sulfonamides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

1-Phenylpropane-2-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It serves as a precursor in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenylpropane-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

1-Phenylpropane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

    Methanesulfonyl chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different applications due to its smaller size.

    Benzenesulfonyl chloride (C6H5SO2Cl): Another sulfonyl chloride with a benzene ring, used in similar reactions but with different steric and electronic properties.

    Tosyl chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis, known for its stability and ease of handling.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other sulfonyl chlorides.

Properties

IUPAC Name

1-phenylpropane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-8(13(10,11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNNQZOLPSWUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76653-18-4
Record name 1-phenylpropane-2-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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